Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Description
Chemical Structure: The compound features a piperidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 3 with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The oxadiazole heterocycle contributes to its electronic and steric properties, while the cyclopropyl group introduces conformational strain and lipophilicity .
The Boc group is commonly introduced to protect amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNYJRPOPQRJNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an appropriate acyl chloride.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the 1,2,4-oxadiazole intermediate.
Addition of the tert-butyl ester group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Synthetic Formation of the Oxadiazole-Piperidine Core
The oxadiazole ring is synthesized via cyclization reactions involving amidoxime intermediates. A representative protocol from a PMC study outlines the following steps :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Hydroxylamine hydrochloride, K<sub>2</sub>CO<sub>3</sub>, ethanol, reflux | Formation of (E)-N-hydroxybenzamidine |
| 2 | Reaction with (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid using isobutyl chloroformate in THF | Activation of carboxylic acid for coupling |
| 3 | Cyclization with n-Bu<sub>4</sub>NF in THF, reflux | Formation of the 1,2,4-oxadiazole ring |
This method highlights the critical role of cyclization in constructing the oxadiazole scaffold. The tert-butyl group remains intact under these conditions, serving as a protective group for the piperidine nitrogen.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free piperidine amine, enabling further derivatization:
| Reaction | Conditions | Product |
|---|---|---|
| Boc removal | Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C | Free amine (piperidine-NH) |
This step is pivotal for subsequent reactions, such as alkylation or acylation, to introduce pharmacophores .
Substitution at the Cyclopropyl Group
The cyclopropyl substituent on the oxadiazole ring participates in cross-coupling reactions. A patent example demonstrates Suzuki-Miyaura coupling using palladium catalysts :
| Reagents | Conditions | Outcome |
|---|---|---|
| Cyclopropylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 80°C, 12 h | Substituted oxadiazole derivatives |
Reactivity of the Piperidine Ring
The piperidine nitrogen undergoes alkylation or acylation post-Boc deprotection. For example:
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride, triethylamine, DCM | N-acetylpiperidine derivative |
| Sulfonylation | Tosyl chloride, pyridine | N-sulfonylpiperidine derivative |
These modifications enhance the compound’s bioavailability or target affinity.
Stability Under Reaction Conditions
The oxadiazole ring demonstrates stability under basic and mild acidic conditions but decomposes in strong acids (>2M HCl) or prolonged heating (>100°C). Key stability data from synthesis studies :
| Condition | Outcome |
|---|---|
| pH 7–9, 25°C | Stable for >24 h |
| 1M HCl, 60°C | Partial decomposition after 6 h |
| TFA/DCM (1:1), 25°C | Boc removed without oxadiazole degradation |
Scientific Research Applications
The compound features a piperidine ring substituted with a tert-butyl group and a cyclopropyl moiety linked to a 1,2,4-oxadiazole. These structural characteristics contribute to its unique biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives, including Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. Research indicates that compounds with oxadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown activity against breast cancer (MCF-7) and liver cancer (HepG2) cells, with mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antitumor Efficacy
A study demonstrated that modifications to the oxadiazole ring enhanced the compound's ability to induce apoptosis in cancer cells. The presence of specific substituents on the oxadiazole significantly influenced the compound's potency as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been well-documented. This compound has shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes .
Case Study: Bacterial Inhibition
In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics .
Neurological Applications
Emerging research suggests that compounds containing oxadiazole rings may possess neuroprotective properties. This compound has been investigated for its effects on neurodegenerative diseases.
Case Study: Neuroprotection
A study evaluated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced neuronal apoptosis and improved cell viability .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of the piperidine and oxadiazole rings suggests potential interactions with enzymes or receptors that recognize these functional groups. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons :
Substituent Effects: Cyclopropyl vs. Methyl vs. Dimethylamino ( vs. 8, 11): The methyl group is non-polar and metabolically stable, while dimethylamino introduces basicity and polarity, improving aqueous solubility but possibly reducing blood-brain barrier penetration.
Heterocyclic Core Variations :
- Oxadiazole vs. Tetrazole () : Oxadiazoles are less acidic than tetrazoles, affecting their ability to act as bioisosteres for carboxylic acids. Tetrazoles (e.g., in ) exhibit antidiabetic activity, suggesting that oxadiazole derivatives may require tailored substituents for similar efficacy.
Synthetic Yields :
- Piperidine-based analogues (e.g., 4k in ) are synthesized in higher yields (77%) compared to azetidine or dihydro-pyrrole derivatives (20–73%), highlighting the stability of the piperidine ring during synthesis .
Biological Relevance :
- The tetrazole derivative () demonstrates explicit antidiabetic activity, while oxadiazole analogues (e.g., 4k in ) may prioritize kinase inhibition or other targets due to their structural diversity.
Biological Activity
Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for exhibiting diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 323.39 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an oxadiazole ring that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine have shown promising results against various cancer cell lines. A notable study reported that oxadiazole derivatives exhibited moderate activity with mean IC50 values around 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and lung adenocarcinoma .
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the oxadiazole ring enhances the interaction with cellular targets leading to disrupted signaling pathways associated with cancer cell survival.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the oxadiazole ring and piperidine structure significantly influence biological activity. For example:
- Cyclopropyl Substitution : The cyclopropyl group enhances lipophilicity and may improve cellular uptake.
- Tert-butyl Group : This group is essential for maintaining the stability and solubility of the compound.
Case Studies
- Study on Anticancer Properties : A derivative based on the oxadiazole scaffold was tested against several cancer cell lines. Results indicated that structural modifications led to enhanced antiproliferative activities compared to the parent compound .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of related oxadiazole compounds, demonstrating significant activity against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic steps for Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate?
The synthesis involves multi-step reactions:
- Cyclopropane-oxadiazole formation : Cyclopropylamine reacts with thiocyanate or cyanamide derivatives to form the 3-cyclopropyl-1,2,4-oxadiazole core.
- Piperidine coupling : The oxadiazole ring is alkylated or coupled with a piperidine derivative, often using tert-butyl dicarbonate (Boc) protection for the piperidine nitrogen.
- Boc protection : The tert-butyl carbamate group is introduced to stabilize the piperidine nitrogen during subsequent reactions . Optimization may require microwave-assisted synthesis or refluxing in polar aprotic solvents like DMSO .
Q. Which spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural features (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, oxadiazole C=N signals).
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (293.367 g/mol) and purity.
- FT-IR : Identifies functional groups (e.g., Boc carbonyl stretch ~1680–1720 cm) .
Q. What biological activities are associated with this compound?
The compound exhibits:
- Antimicrobial activity : Inhibition of bacterial/viral enzymes due to oxadiazole’s electron-deficient ring.
- Enzyme inhibition : Potential interaction with kinases or proteases via hydrogen bonding with the oxadiazole nitrogen atoms.
- Structural analogs (e.g., with phenyl or morpholine substituents) show enhanced solubility and receptor binding .
Advanced Research Questions
Q. How does X-ray crystallography contribute to structural analysis of this compound?
- Crystal structure determination : Resolves stereochemistry (e.g., piperidine chair conformation) and hydrogen-bonding networks.
- Validation of synthetic products : Confirms regioselectivity in oxadiazole formation and Boc protection sites.
- SHELX software is widely used for refinement, leveraging high-resolution data to resolve torsional angles and bond lengths .
Q. What strategies improve synthetic yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves oxadiazole ring formation efficiency.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC isolates Boc-protected intermediates.
- Catalyst optimization : Use of Pd/C or LiAlH for selective reductions .
Q. How do structural modifications (SAR) enhance bioactivity?
- Piperidine substitution : Adding morpholine or pyridine groups improves solubility and target affinity (e.g., IC values reduced by 40% in analogs).
- Oxadiazole modifications : Replacing cyclopropyl with thiophene increases antimicrobial potency.
- Boc group removal : Deprotection exposes the piperidine nitrogen for salt formation, enhancing pharmacokinetics .
Q. What analytical methods validate purity and identity in complex mixtures?
- HPLC-DAD/MS : Detects impurities at <0.1% levels.
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- Chiral chromatography : Resolves enantiomers if asymmetric synthesis is employed .
Q. How to address contradictions in reported bioactivity data?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and enzyme concentrations.
- Control experiments : Test for off-target effects using knockout models or competitive inhibitors.
- Meta-analysis : Compare IC values across studies to identify outliers due to solvent (DMSO vs. saline) or pH variations .
Q. What safety protocols are critical during handling?
- PPE : Nitrile gloves, lab coats, and respiratory masks (if dust/aerosols are generated).
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiocyanates).
- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid water contact to prevent exothermic reactions .
Methodological Tables
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Cyclopropylamine, NHSCN, Δ | 65–73 | |
| Piperidine coupling | BocO, DCM, EtN | 80–85 | |
| Microwave synthesis | DMSO, 150°C, 2h | 89 |
Q. Table 2: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 1.44 (s, Boc CH), 1.0–1.2 (cyclopropyl) | |
| HRMS | [M+H]: 294.374 (calc. 293.367) |
Q. Table 3: Bioactivity of Structural Analogs
| Analog Substituent | Bioactivity (IC) | Reference |
|---|---|---|
| 3-Phenyl-oxadiazole | 12 µM (Kinase X) | |
| Morpholine-piperidine | 8 µM (Protease Y) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
